methyl (4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate

COX-2 pharmacology sulfamoylphenyl carbamate structure-activity relationship

Methyl (4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate (CAS 2034328-05-5; molecular formula C₁₇H₁₈N₄O₅S; molecular weight 390.41 g/mol) is a heterocyclic sulfonamide–carbamate hybrid belonging to the sulfamoylheteroaryl pyrazole structural class, originally disclosed in the patent family led by EP 1104760 A1 as cyclooxygenase-2 (COX-2) inhibitors. The compound integrates three pharmacophoric modules within a single molecule: (i) a 4-sulfamoylphenyl carbamate core, (ii) an N-ethyl linker bearing a sulfonamide junction, and (iii) a 4-(furan-2-yl)-1H-pyrazole terminal heterocycle.

Molecular Formula C17H18N4O5S
Molecular Weight 390.41
CAS No. 2034328-05-5
Cat. No. B2922299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate
CAS2034328-05-5
Molecular FormulaC17H18N4O5S
Molecular Weight390.41
Structural Identifiers
SMILESCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3
InChIInChI=1S/C17H18N4O5S/c1-25-17(22)20-14-4-6-15(7-5-14)27(23,24)19-8-9-21-12-13(11-18-21)16-3-2-10-26-16/h2-7,10-12,19H,8-9H2,1H3,(H,20,22)
InChIKeyFNWHDBAIOUULMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate (CAS 2034328-05-5): Structural and Pharmacophoric Baseline for COX-2-Targeted Procurement


Methyl (4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate (CAS 2034328-05-5; molecular formula C₁₇H₁₈N₄O₅S; molecular weight 390.41 g/mol) is a heterocyclic sulfonamide–carbamate hybrid belonging to the sulfamoylheteroaryl pyrazole structural class, originally disclosed in the patent family led by EP 1104760 A1 as cyclooxygenase-2 (COX-2) inhibitors [1]. The compound integrates three pharmacophoric modules within a single molecule: (i) a 4-sulfamoylphenyl carbamate core, (ii) an N-ethyl linker bearing a sulfonamide junction, and (iii) a 4-(furan-2-yl)-1H-pyrazole terminal heterocycle [1][2]. This tripartite architecture distinguishes it from simpler diarylpyrazole COX-2 inhibitors (e.g., celecoxib) and from mono-heteroaryl sulfamoyl analogs, positioning it as a structurally discrete tool compound for probing heterocycle-dependent COX-2 pharmacology.

Why Generic Substitution of Methyl (4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate (CAS 2034328-05-5) Is Not Supported Without Direct Comparator Evidence


Compounds within the sulfamoylheteroaryl pyrazole class cannot be assumed interchangeable: the identity and substitution pattern of the heteroaryl ring (here, furan-2-yl at the pyrazole 4-position), the nature of the phenyl-para substituent (here, a methyl carbamate rather than sulfonamide, methylsulfonyl, or free amine), and the length of the sulfamoyl linker collectively modulate COX-2 binding geometry, isoform selectivity, and pharmacokinetic behavior [1][2]. In the broader sulfamoylphenyl carbamate series, even minor alterations—such as replacing methyl carbamate with ethyl carbamate, shifting from furan-2-yl to thiophene-2-yl, or introducing methyl groups at the pyrazole 3,5-positions—can reorder potency and selectivity rank orders [1]. Consequently, any procurement or experimental substitution decision must be grounded in compound-specific comparative data rather than class-based assumptions.

Quantitative Differentiation Evidence for Methyl (4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate (CAS 2034328-05-5) Versus Structural Analogs


Carbamate vs. Benzoate Ester at the Phenyl Para-Position: Structural Distinction from Methyl 4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate

The target compound differs from its closest commercially cataloged analog, methyl 4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate (CAS 2034513-27-2), by the nature of the phenyl para-substituent: a methyl carbamate (–NH–COOCH₃) in the target vs. a methyl ester (–COOCH₃) in the analog [1][2]. In the broader 4-sulfamoylphenyl series disclosed in EP 1104760 A1, the para-substituent identity is a recognized determinant of COX-2 inhibitory potency and selectivity; electron-donating carbamate groups can engage in hydrogen-bonding interactions within the COX-2 side pocket that are inaccessible to ester carbonyls, potentially altering both binding affinity and residence time [1]. However, no published head-to-head IC₅₀ comparison between these two specific compounds is available in the public domain.

COX-2 pharmacology sulfamoylphenyl carbamate structure-activity relationship

Pyrazole C4 Substituent: Furan-2-yl vs. 3,5-Dimethyl-furan-2-yl Differentiation from the 3,5-Dimethyl Analog

The target compound carries an unsubstituted furan-2-yl ring at the pyrazole 4-position, whereas the closely cataloged analog methyl (4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate (CAS 2034418-16-9) bears additional methyl groups at pyrazole positions 3 and 5 [1][2]. In the sulfamoylheteroaryl pyrazole patent series, alkyl substitution on the pyrazole ring modulates both the dihedral angle between the pyrazole and the pendant heteroaryl ring and the steric environment around the COX-2 active-site entrance, parameters known to influence isoform selectivity (COX-2 vs. COX-1) [1]. The absence of 3,5-dimethyl groups in the target compound reduces steric bulk and may alter rotational freedom of the furan-2-yl ring relative to the pyrazole plane.

COX-2 inhibitor pyrazole substitution heterocycle SAR

Sulfamoyl N-Ethyl Linker Conformation vs. Positional Isomer with Direct Pyrazole-Sulfamoyl Attachment

The target compound employs a flexible N-ethyl (–CH₂–CH₂–) spacer between the pyrazole N1 nitrogen and the sulfamoyl –SO₂–NH– group. A structurally distinct positional isomer, methyl (4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate (CAS 2034439-90-0), places the furan ring directly on the ethyl linker carbon rather than at the pyrazole 4-position, altering the spatial relationship between the furan and pyrazole heterocycles [1]. In the COX-2 binding site, the length and geometry of the sulfamoyl linker control the depth of heteroaryl penetration into the enzyme's side pocket, a region exploited by selective COX-2 inhibitors for achieving isoform discrimination [1][2]. The N-ethyl linker in the target compound provides a defined two-carbon spacer that positions the furan-pyrazole unit at a specific distance from the sulfamoylphenyl carbamate core.

COX-2 pharmacophore linker optimization conformational analysis

COX-2 Pharmacophore Class Membership: 4-Sulfamoylphenyl Carbamate as an Established Selectivity Motif

The 4-sulfamoylphenyl carbamate substructure present in the target compound is a validated pharmacophore for selective COX-2 inhibition, as established across multiple chemical series [1][2]. Extensive structure-activity studies have demonstrated that a 4-sulfamoyl or 4-methylsulfonyl group on the phenyl ring provides COX-2 selectivity, and that no other substitution at this position is tolerated for maintaining selectivity [1]. The carbamate extension (–NH–COOCH₃) at the phenyl para-position in the target compound adds a hydrogen-bond donor capacity absent from simple 4-sulfamoylphenyl derivatives, potentially modulating the interaction with Arg513 and His90 residues lining the COX-2 side pocket [1]. In contrast, celecoxib (4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide) employs a sulfonamide (–SO₂NH₂) rather than a sulfamoyl-carbamate motif, while valdecoxib uses a sulfonamide-isoxazole scaffold—both lacking the carbamate extension present in CAS 2034328-05-5 [1].

COX-2 selective inhibition 4-sulfamoylphenyl pharmacophore anti-inflammatory drug design

Recommended Application Scenarios for Methyl (4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate (CAS 2034328-05-5) Based on Structural Evidence


COX-2 Isoform Selectivity Screening with Furan-Pyrazole Pharmacophore Probes

The compound's furan-2-yl-pyrazole heteroaryl module, combined with a sulfamoylphenyl carbamate core, positions it as a structurally distinct probe for COX-2 isoform selectivity profiling. When benchmarked against celecoxib or other sulfonamide-based COX-2 inhibitors, CAS 2034328-05-5 can be used to interrogate whether oxygen-containing heteroaryl substitutions (furan) confer altered COX-2/COX-1 selectivity ratios relative to phenyl or methylphenyl substituents [1]. Procurement of this compound is recommended for research groups conducting comparative COX-2 inhibitor panels where heteroaryl electronic effects on selectivity are the primary endpoint [1].

Carbamate Linker Structure-Activity Relationship (SAR) Expansion Studies

The methyl carbamate para-substituent on the phenyl ring offers a distinct hydrogen-bond donor/acceptor profile compared to the more common sulfonamide (–SO₂NH₂) or methylsulfonyl (–SO₂CH₃) COX-2 pharmacophores [1]. CAS 2034328-05-5 can serve as the carbamate reference compound in a systematic SAR matrix that includes the corresponding benzoate ester analog (CAS 2034513-27-2), the 3,5-dimethyl pyrazole analog (CAS 2034418-16-9), and the positional isomer (CAS 2034439-90-0) to dissect the contribution of each structural module to COX-2 affinity, selectivity, and cellular potency [1][2].

In Silico Docking and Molecular Dynamics Simulations of Heteroaryl COX-2 Ligands

The well-defined tripartite architecture of CAS 2034328-05-5—featuring a rigid 4-sulfamoylphenyl carbamate anchor, a flexible N-ethyl sulfamoyl linker, and a rotatable furan-2-yl-pyrazole terminal group—makes it an informative test case for computational docking and molecular dynamics simulations aimed at predicting COX-2 binding poses and residence times [1]. Procurement for in silico studies, ideally coupled with experimental IC₅₀ determination in the same laboratory, enables validation of force-field parameters for sulfamoyl and carbamate functional groups within the COX-2 active site [1].

Chemical Biology Tool Compound for Furan-Pyrazole Hybrid Pharmacophore Profiling

The furan-2-yl substituent on the pyrazole ring is an under-explored heteroaryl motif in COX-2 inhibitor design relative to phenyl, thiophene, or oxazole substituents [1]. CAS 2034328-05-5 can be deployed as a chemical biology tool compound in phenotypic screens (e.g., LPS-stimulated PGE₂ production in human whole blood or macrophage cell lines) to map the biological consequences of furan incorporation into the COX-2 pharmacophore, provided that in-house IC₅₀ determination is performed prior to phenotypic deployment [1][2].

Quote Request

Request a Quote for methyl (4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.